Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate

Description

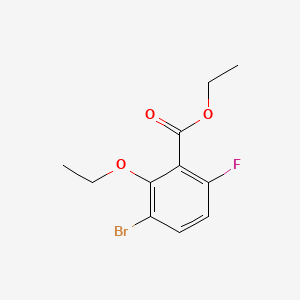

Ethyl 3-bromo-2-ethoxy-6-fluorobenzoate is a halogenated aromatic ester with the molecular formula C₁₀H₁₀BrFO₃. Its structure features a benzoate core substituted with bromine at position 3, ethoxy (–OCH₂CH₃) at position 2, and fluorine at position 6, esterified with an ethyl group. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and materials science applications due to its reactive bromine and electron-withdrawing fluorine substituents, which enhance its participation in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Properties

Molecular Formula |

C11H12BrFO3 |

|---|---|

Molecular Weight |

291.11 g/mol |

IUPAC Name |

ethyl 3-bromo-2-ethoxy-6-fluorobenzoate |

InChI |

InChI=1S/C11H12BrFO3/c1-3-15-10-7(12)5-6-8(13)9(10)11(14)16-4-2/h5-6H,3-4H2,1-2H3 |

InChI Key |

CJRRLTACJMRJCU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1C(=O)OCC)F)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The ethoxy group in this compound acts as an electron-donating group, stabilizing intermediates in coupling reactions, whereas the cyano group in its cyano-trifluoromethyl analog increases electrophilicity, favoring nucleophilic attacks . Halogen Diversity: Ethyl 2-bromo-3-chloro-6-fluorobenzoate’s mixed halogen substituents (Br, Cl, F) enable selective functionalization, such as sequential Suzuki couplings at distinct positions .

Solubility and Stability: The hydroxy and methoxy groups in ethyl 3-bromo-2-(bromomethyl)-6-hydroxy-4-methoxybenzoate enhance polarity and aqueous solubility compared to the fully alkylated ethoxy derivative . – Fluorine’s Role: Fluorine at position 6 in the target compound improves metabolic stability in drug candidates, a feature shared with analogs like ethyl 3-bromo-2-cyano-6-(trifluoromethyl)benzoate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.